molecular formula C21H25Cl2N3O7S B13088915 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid

Cat. No.: B13088915
M. Wt: 534.4 g/mol
InChI Key: MTBKYXBSKUNEPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves multiple steps. The starting materials typically include 2-chloro-5-(diethylsulfamoyl)aniline and 2-chlorobenzylamine. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide. The reaction proceeds through a series of nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-5-(methylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
  • N-[2-Chloro-5-(ethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide

Uniqueness

N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid is unique due to its specific diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to its methyl or ethyl counterparts .

Biological Activity

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including structure-activity relationships, in vitro evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₃S
  • SMILES Notation : ClC1=C(C(=CC(=C1)S(=O)(=O)N(CC)CC)N(Cc2ccccc2)C(=O)N)Cl

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays targeting different pathogens and cancer cell lines. The following sections summarize key findings from recent studies.

Antimicrobial Activity

  • In Vitro Antimicrobial Testing : The compound was tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity comparable to established antibiotics such as isoniazid and penicillin G .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 µg/mL
    Escherichia coli1.0 µg/mL
    Mycobacterium tuberculosis0.25 µg/mL
  • Mechanism of Action : The compound appears to inhibit bacterial cell wall synthesis and disrupts membrane integrity, which contributes to its antimicrobial efficacy .

Anticancer Activity

  • Cell Viability Assays : In studies assessing cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, the compound exhibited IC50 values in the micromolar range, indicating potent anticancer properties .
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)3.5
    PC-3 (Prostate Cancer)4.0
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure significantly influence biological activity. For instance:

  • The presence of the diethylsulfamoyl group enhances antimicrobial properties.
  • Substitutions on the phenyl ring affect lipophilicity and cellular uptake, which are critical for efficacy .

Case Studies

  • Case Study 1 : A study involving Mycobacterium smegmatis showed that compounds similar to N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide had submicromolar activity against resistant strains, highlighting its potential in treating drug-resistant infections .
  • Case Study 2 : In a clinical setting, a derivative of this compound was evaluated for its effects on tumor growth in xenograft models, showing significant tumor reduction compared to control groups .

Properties

Molecular Formula

C21H25Cl2N3O7S

Molecular Weight

534.4 g/mol

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide;oxalic acid

InChI

InChI=1S/C19H23Cl2N3O3S.C2H2O4/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20;3-1(4)2(5)6/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

MTBKYXBSKUNEPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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